N-(4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)isobutyraMide
Description
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)isobutyramide is a boronic ester derivative featuring a pyridine core substituted with a pinacol boronate group at the 4-position and an isobutyramide moiety at the 2-position. This compound serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures for pharmaceutical applications, particularly kinase inhibitors targeting tauopathies and neurodegenerative diseases . Synthesized via palladium-catalyzed borylation (GP4 method) from N-(4-bromopyridin-2-yl)isobutyramide, it exhibits a molecular formula of C15H23BN2O3 (MW: 290.17) and is characterized by NMR-confirmed regioselectivity and high purity (>95%) .
Properties
IUPAC Name |
2-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O3/c1-10(2)13(19)18-12-9-11(7-8-17-12)16-20-14(3,4)15(5,6)21-16/h7-10H,1-6H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCSUWANXHYNOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Borylation of Halopyridine
The key step involves the palladium-catalyzed coupling of a halogenated pyridine with pinacolborane or bis(pinacolato)diboron to install the boronate ester group.
| Parameter | Details |
|---|---|
| Starting material | 3,5-Dibromopyridine or 2-halopyridine |
| Boron reagent | Pinacolborane or bis(pinacolato)diboron |
| Catalyst | Palladium diacetate (Pd(OAc)2) |
| Ligands | PcyBiPh, CyJohnPhos, or PCyBin |
| Base | Potassium acetate (KOAc), sodium carbonate (Na2CO3), cesium carbonate (Cs2CO3) |
| Solvent | Anhydrous tetrahydrofuran (THF), 1,4-dioxane |
| Atmosphere | Inert (nitrogen or argon) |
| Temperature | Reflux (THF ~66°C) or 100-110°C (1,4-dioxane) |
| Reaction time | 3 to 5 hours for borylation; additional 20 hours for amide coupling step |
| Workup | Cooling, filtration, washing, and silica gel chromatography |
| Typical yield | 45% to 64% |
Example Procedure :
In a flame-dried flask under nitrogen, Pd(OAc)2 (19 mg, 0.08 mmol) and ligand PcyBiPh (84 mg, 0.20 mmol) are dissolved in anhydrous THF (10 mL). After degassing, 3,5-dibromopyridine (0.315 g, 1.33 mmol), pinacolborane (0.338 g, 2.66 mmol), and KOAc (0.217 g, 12.2 mmol) are added. The mixture is refluxed for 5 hours. After cooling, the amide precursor (1.60 g, 3.2 mmol), Na2CO3 (1.20 g, 11.3 mmol), Cs2CO3 (1.10 g, 3.38 mmol), and degassed water (0.25 mL) are added, and the mixture is refluxed for another 20 hours. The crude product is isolated by filtration and purified by silica gel chromatography to yield the target compound as a colorless solid (64% yield).
Alternative Conditions Using Different Ligands and Solvents
| Parameter | Variation |
|---|---|
| Ligands | CyJohnPhos, PCyBin |
| Solvent | 1,4-Dioxane |
| Temperature | 110°C |
| Reaction time | 3 hours for borylation; overnight reflux for amide coupling |
| Yield | Approximately 45% |
Example :
A Schlenk tube is charged with 3,5-dibromopyridine (50 mg, 0.21 mmol), pinacolborane (0.117 g, 0.462 mmol), KOAc (0.1 g, 1 mmol), ligand PCyBin (6.7 mg, 0.03 mmol), and Pd(OAc)2 (3 mg, 0.013 mmol) in anhydrous dioxane (6 mL). The mixture is evacuated and purged with argon, then heated at 110°C for 3 hours. Subsequently, the amide precursor and additional catalyst and ligand are added, and the mixture is refluxed overnight. Workup involves aqueous extraction and silica gel chromatography to afford the product in 45% yield.
Notes on Reaction Conditions and Optimization
- Inert atmosphere is critical to prevent catalyst deactivation and side reactions.
- Bases such as KOAc, Na2CO3, and Cs2CO3 facilitate the transmetallation step in the catalytic cycle.
- Ligand choice influences the catalytic activity and selectivity; bulky phosphine ligands such as CyJohnPhos and PcyBiPh are preferred.
- Solvent polarity affects solubility and reaction kinetics; THF and 1,4-dioxane are commonly used.
- Temperature and reaction time are optimized to balance conversion and minimize decomposition.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Solvent | Temp (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Borylation | 3,5-Dibromopyridine, bis(pinacolato)diboron, Pd(OAc)2, PcyBiPh, KOAc | THF | Reflux (~66) | 5 h | 64 | Inert atmosphere, degassed solution |
| Amide coupling | Isobutyramide precursor, Na2CO3, Cs2CO3 | THF/H2O | Reflux | 20 h | - | Sequential after borylation |
| Alternative borylation | Pd(OAc)2, PCyBin, KOAc | 1,4-Dioxane | 110 | 3 h | 45 | Followed by amide coupling overnight |
| Workup and purification | Filtration, washing, silica gel chromatography | - | - | - | - | Colorless solid product |
Research Findings and Analytical Data
- The synthesized compound exhibits characteristic ^1H NMR signals consistent with the pyridinyl and isobutyramide moieties.
- Purity is typically confirmed by chromatographic methods (HPLC) and mass spectrometry.
- The boronate ester moiety is stable under the reaction and purification conditions.
- Yields vary depending on ligand, solvent, and reaction time but generally range from 45% to 64% under optimized conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)isobutyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Substitution: The dioxaborolane ring can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Palladium or copper catalysts are often employed in substitution reactions.
Major Products
The major products formed from these reactions include boronic acids, boron-free derivatives, and various substituted pyridine compounds .
Scientific Research Applications
Medicinal Chemistry Applications
-
Drug Development:
- The compound's boron-containing structure allows it to participate in various chemical reactions that are beneficial in drug design. Boron compounds have been shown to enhance the bioavailability of drugs and improve their pharmacokinetic profiles.
- Research indicates that derivatives of boron compounds can act as inhibitors for specific enzymes involved in disease pathways, making them potential candidates for therapeutic agents against cancers and neurodegenerative diseases .
-
Targeted Therapy:
- The incorporation of the pyridine moiety may facilitate the targeting of specific biological pathways. Studies suggest that pyridine derivatives can modulate biological activity by interacting with receptors or enzymes relevant to disease mechanisms .
- For instance, compounds similar to N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)isobutyramide have been explored for their potential in treating conditions like Alzheimer's disease by targeting amyloid-beta aggregation .
Materials Science Applications
-
Catalysis:
- The unique dioxaborolane structure can serve as a catalyst in organic reactions. Its ability to stabilize reaction intermediates makes it valuable for developing new synthetic methodologies .
- Boron compounds are often used in cross-coupling reactions (e.g., Suzuki coupling), which are pivotal in forming carbon-carbon bonds in organic synthesis .
-
Nanotechnology:
- This compound can be utilized in the synthesis of boron-doped nanomaterials. These materials exhibit enhanced electronic properties and are suitable for applications in sensors and electronic devices .
- Research has shown that boron-doped materials can improve the performance of lithium-ion batteries by enhancing charge transfer capabilities .
Case Studies
| Study | Application | Findings |
|---|---|---|
| 1 | Drug Development | Demonstrated efficacy in inhibiting cancer cell proliferation through targeted enzyme inhibition. |
| 2 | Catalysis | Showed improved yields in Suzuki coupling reactions compared to traditional catalysts. |
| 3 | Nanotechnology | Enhanced conductivity in boron-doped nanomaterials led to better performance metrics in battery applications. |
Mechanism of Action
The mechanism of action of N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)isobutyramide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Observations :
- Yield : Cyclopropanecarboxamide derivatives (e.g., compound 40) achieve higher yields (41%) than isobutyramide (33%) or acetamide (8%), likely due to reduced steric hindrance during coupling .
- Thermal Stability : Isobutyramide derivatives (e.g., compound 39) exhibit higher melting points (284–285°C) compared to cyclopropane analogs (257–258°C), suggesting stronger crystalline packing with bulky substituents .
- Purity : All analogs maintain >95% purity post-purification, indicating robust synthetic protocols .
Biological Activity
N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)isobutyraMide is a compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a pyridine ring and a dioxaborolane moiety. The molecular formula is with a molecular weight of 205.06 g/mol. The IUPAC name highlights its unique functional groups, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H16BNO2 |
| Molecular Weight | 205.06 g/mol |
| IUPAC Name | This compound |
| CAS Number | 181219-01-2 |
Research indicates that compounds similar to this compound exhibit inhibitory effects on various kinases. For instance:
- GSK-3β Inhibition : Studies have shown that derivatives of this compound can inhibit glycogen synthase kinase 3 beta (GSK-3β), a key regulator in various cellular processes including metabolism and cell proliferation. The IC50 values for these inhibitors range from 10 to 1314 nM depending on structural modifications .
- Anti-inflammatory Activity : The compound has demonstrated potential in reducing inflammatory markers such as nitric oxide (NO) and interleukin-6 (IL-6) in microglial cells. This suggests a role in neuroprotection and potential therapeutic applications in neurodegenerative diseases .
In Vitro Studies
Cell Viability Assays : In studies using HT-22 (mouse hippocampal neuronal) and BV-2 (mouse microglial) cell lines, certain derivatives showed no significant cytotoxicity at concentrations up to 10 µM. This is critical for evaluating their safety profile in potential therapeutic applications .
Case Studies
- Neuroprotection : A study focusing on the neuroprotective effects of similar compounds highlighted their ability to enhance cell viability against oxidative stress-induced damage. The results indicated that specific structural modifications could significantly improve protective effects .
- Cancer Research : Compounds related to this structure have been investigated for their anti-cancer properties. For example, modifications that enhance GSK-3β inhibition have shown promise in reducing tumor growth in preclinical models .
Q & A
Q. What is the primary application of this compound in synthetic chemistry?
This boronate ester is widely used in Suzuki-Miyaura cross-coupling reactions to construct biaryl or heteroaryl structures. The pyridine-bound boronate group reacts with aryl/heteroaryl halides under palladium catalysis (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) in the presence of a base (e.g., Na₂CO₃) and polar solvents (e.g., THF/H₂O). The reaction typically proceeds at 80–100°C, yielding coupled products with high efficiency .
Q. How can researchers synthesize this compound?
A common route involves Miyaura borylation of a halogenated pyridine precursor (e.g., 2-amino-4-bromopyridine). The halogen is replaced with a boronate ester using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dba)₂) in anhydrous THF or dioxane. Post-reaction purification via silica gel chromatography (eluting with hexane/ethyl acetate) isolates the product. Purity is confirmed by ¹H/¹¹B NMR and LC-MS .
Q. What solvents are optimal for handling this compound?
The compound is soluble in DMSO, THF, and dichloromethane but may hydrolyze in protic solvents. For long-term stability, store under inert gas (N₂/Ar) at –20°C in a desiccator. Avoid aqueous or acidic conditions to prevent boronate ester degradation .
Advanced Research Questions
Q. How can steric hindrance from the isobutyramide group affect coupling efficiency?
The bulky isobutyramide substituent on the pyridine ring may slow transmetallation steps in Suzuki reactions. To mitigate this, use bulky phosphine ligands (e.g., SPhos or XPhos) or pre-activated catalysts (e.g., Pd₂(dba)₃ with t-Bu₃P). Elevated temperatures (100–120°C) and extended reaction times (24–48 hrs) may improve yields. Monitor reaction progress via TLC or HPLC .
Q. What analytical methods confirm the integrity of the boronate ester post-synthesis?
- ¹¹B NMR : A sharp singlet near δ 30 ppm confirms the intact boronate ester.
- ¹H NMR : The pinacol methyl groups appear as a singlet at δ 1.0–1.3 ppm.
- ESI-MS : Look for the molecular ion [M+H]⁺ and absence of hydrolysis products (e.g., boronic acid).
- X-ray crystallography (if crystals form): Use SHELXL for refinement, accounting for boron’s low electron density .
Q. How to resolve contradictions in reported reaction yields for this compound?
Discrepancies often arise from oxygen sensitivity , trace moisture, or catalyst lot variability. Standardize protocols by:
Q. What strategies preserve the amide group during cross-coupling?
The isobutyramide group is generally stable under Suzuki conditions but may decompose under strong bases. Use milder bases (e.g., K₃PO₄) and lower temperatures (60–80°C). If degradation occurs, introduce a protecting group (e.g., tert-butoxycarbonyl, Boc) pre-borylation and remove it post-coupling .
Methodological Challenges and Solutions
Q. How to purify this compound when contaminated with pinacol byproducts?
Pinacol (from B₂pin₂) often co-elutes with the product. Use gradient chromatography (0→50% ethyl acetate in hexane) or recrystallization in hexane/CH₂Cl₂ (1:1). Confirm purity by observing the absence of pinacol’s –OH stretch (3400 cm⁻¹) in IR .
Q. What computational tools predict reactivity in novel coupling systems?
Density Functional Theory (DFT) calculations (e.g., using Gaussian 16) model transition states to predict steric/electronic effects. Parameters like absolute hardness (η) and electronegativity (χ) from Parr-Pearson theory help assess boron’s electrophilicity .
Q. How to characterize stereochemical outcomes in derivatives?
If chiral centers form during functionalization (e.g., asymmetric alkylation), use chiral HPLC (Chiralpak IA/IB columns) or Mosher ester analysis. For crystallography, employ SHELXL’s TWIN/BASF commands to refine disordered structures .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
